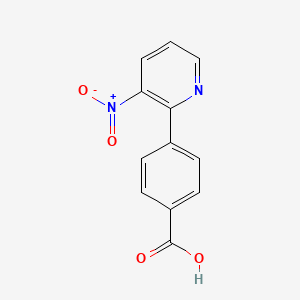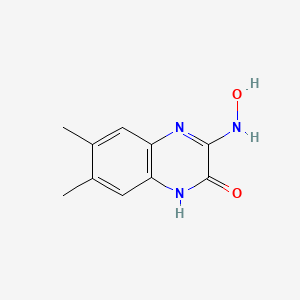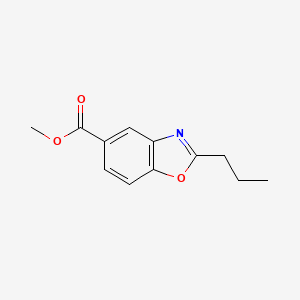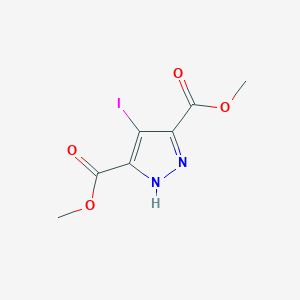![molecular formula C13H18N4S B1320649 4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine CAS No. 874776-29-1](/img/structure/B1320649.png)
4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C13H18N4S and its molecular weight is 262.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotropic Properties and Potential Therapeutic Applications
Research has explored the synthesis of various thieno[2,3-d]pyrimidine derivatives and their neurotropic properties. For instance, Paronikyan et al. (2010) developed methods for synthesizing condensed thieno[3,2-d]pyrimidines, revealing compounds with anticonvulsant activity and sedative properties. These compounds were found to exhibit effects analogous to the well-known drug diazepam, indicating potential therapeutic applications in neurology and psychiatry (Paronikyan et al., 2010).
Tautomerism and Chemical Properties
The tautomerism of 1,4-diazepines fused with pyrimidine rings, including structures similar to 4-(1,4-Diazepan-1-YL)-5,6-dimethylthieno[2,3-D]pyrimidine, has been studied through methods like NMR spectroscopy and quantum chemical calculations. Chebanov et al. (2003) found that for certain derivatives, the enamine form is more stable than the diimine form, influenced by electron-withdrawing effects and the formation of intermolecular hydrogen bonds (Chebanov et al., 2003).
Synthesis and Potential for Antitumor Activity
The synthesis of thieno[2,3-d]pyrimidine derivatives and their potential for antitumor activity has been a subject of research. Alqasoumi et al. (2009) synthesized novel thieno[2,3-d]pyrimidine derivatives, some of which showed promising radioprotective and antitumor activities. This study highlights the potential of these compounds in cancer research and therapy (Alqasoumi et al., 2009).
Anxiolytic, Sedative, and Hypnotic Activities
Studies have also focused on the anxiolytic, sedative, and hypnotic activities of pyrimidine-based diazepine derivatives. Chinnasamy et al. (2017) synthesized Pyrimidino-4,6-(2,4-Diazepine) derivatives and evaluated their anxiolytic, sedative, and hypnotic activity, finding significant activity in some cases compared to standard Diazepam (Chinnasamy et al., 2017).
Potential as Antianxiety Agents
Kirkpatrick et al. (1977) synthesized and evaluated pyrazolo[1,5-a]pyrimidine derivatives for antianxiety properties. Some derivatives showed anxiolytic effects comparable to benzodiazepines like diazepam and chlorodiazepoxide, without potentiating the CNS depressant effects of ethanol or barbiturates (Kirkpatrick et al., 1977).
Mechanism of Action
Pyrimidine derivatives exert their pharmacological effects through various mechanisms. For instance, their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . Some pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Future Directions
Pyrimidines and their derivatives have shown a wide range of pharmacological effects, making them a promising area for future research . Future research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are also given . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is another potential future direction .
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-9-10(2)18-13-11(9)12(15-8-16-13)17-6-3-4-14-5-7-17/h8,14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHCLKZEVRYHSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCCNCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)
![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)

![4-[4-(1-Pyrrolidinyl)phenyl]-1,3-thiazol-2-ylamine](/img/structure/B1320580.png)
![1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid](/img/structure/B1320581.png)
![1-[(4-Nitrophenyl)sulfonyl]tetrahydro-4(1H)-pyridinone](/img/structure/B1320585.png)
![Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320586.png)
![6-(4-Methoxyphenyl)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B1320588.png)


![2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride](/img/structure/B1320593.png)
![tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320594.png)

